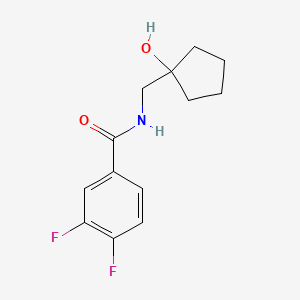

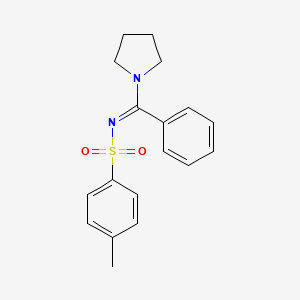

![molecular formula C19H19N3O2S B2415965 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide CAS No. 941961-80-4](/img/structure/B2415965.png)

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide” is a chemical compound that falls under the category of thienopyridines . The molecular formula of this compound is C20H21N3O5S, and it has an average mass of 415.465 .

Molecular Structure Analysis

The InChI string of the molecule isInChI=1S/C20H21N3O5S/c1- 11 (24) 23- 6- 5- 13- 14 (9- 21) 20 (29- 17 (13) 10- 23) 22- 19 (25) 12- 7- 15 (26- 2) 18 (28- 4) 16 (8- 12) 27- 3/h7- 8H,5- 6,10H2,1- 4H3, (H,22,25) . This string represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a net charge of 0. Its mono-isotopic mass is 415.12019 . More research is needed to provide a detailed analysis of its physical and chemical properties.Aplicaciones Científicas De Investigación

Antitubulin Agents

This compound has been used in the synthesis of new antitubulin agents . These agents inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against a panel of four cancer cell lines and exert strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .

Inhibition of Cancer Cell Growth

The compound has shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . This interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Induction of Apoptosis

The compound has been found to be very effective in the induction of apoptosis in a dose-dependent manner . These derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .

Cyanoacetylation of Amines

The compound has been used in the cyanoacetylation of amines . This process is important in the formation of biologically active compounds .

Synthesis of Heterocyclic Compounds

The compound has been used as a precursor for heterocyclic synthesis . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis of 2-Amino-1-Acetyl-5,5-Dimethyl-3-Cyano-4,5,6,7-Tetrahydropyrrolo[2,3-c]pyran

The compound has been used in the synthesis of 2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran . This is a derivative of 2,2-dimethyltetrahydropyran-4-one .

Synthesis of 2-Oxopyridine Derivatives

The compound has been used in the synthesis of 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Potential Chemotherapeutic Agents

The compound has potential in evolving better chemotherapeutic agents . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles .

Mecanismo De Acción

Mode of Action

It has been observed that similar compounds can cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the g0/g1 phase) . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression.

Biochemical Pathways

The observed effects on cell cycle progression suggest that it may interfere with the regulatory mechanisms that control cell division and growth

Result of Action

The observed effects on cell cycle progression suggest that it may have antiproliferative or cytostatic effects, potentially making it useful for the treatment of diseases characterized by abnormal cell growth .

Safety and Hazards

Propiedades

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-11-4-5-12(2)15(8-11)18(24)21-19-16(9-20)14-6-7-22(13(3)23)10-17(14)25-19/h4-5,8H,6-7,10H2,1-3H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIJFUKMLIENOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

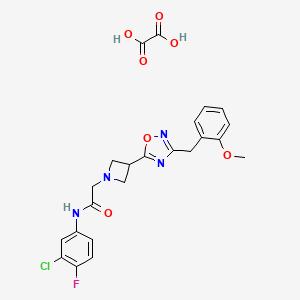

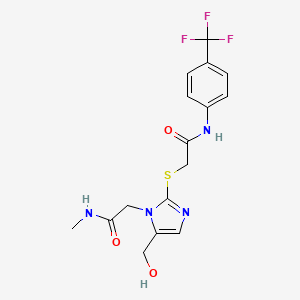

![N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2415884.png)

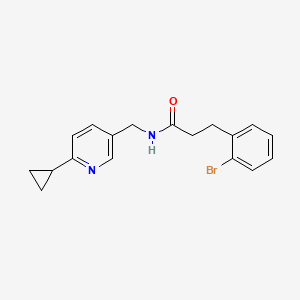

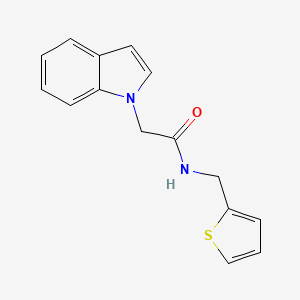

![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)

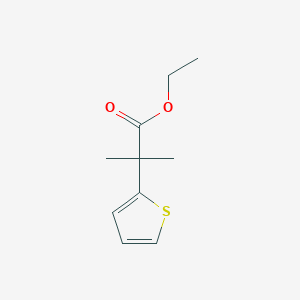

![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)

![Tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2415896.png)

![1-(Cyclopropylmethyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]aziridine](/img/structure/B2415897.png)

![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)

![N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415902.png)